Cas no 920-49-0 (sodium (2R)-2-hydroxypropanoate)

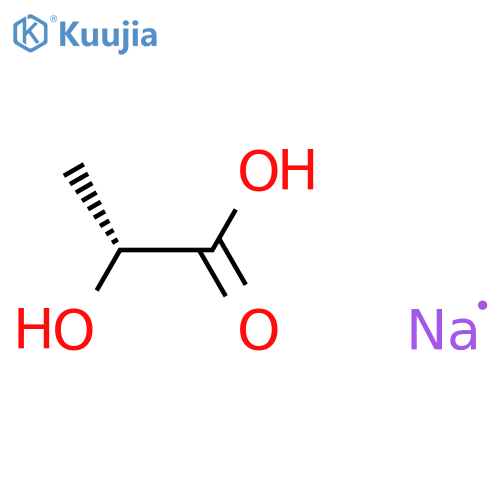

920-49-0 structure

商品名:sodium (2R)-2-hydroxypropanoate

sodium (2R)-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,2-hydroxy-, sodium salt (1:1), (2R)-

- Sodium D-lactate

- (R)-2-Hydroxypropionic acid sodium salt

- D lactic acid sodium salt

- D-(-)-sodium lactate

- D-LACTIC ACID SODIUM SALT

- D-lactic acid,sodium lactate

- D-Milchsaeure,Natriumlactat

- R-sodium lactate

- sodium (2R)-2-hydroxypropanoate

- Sodium lactate,d

- sodium propel

- UNII-FM1Z1J8373

- Lactic acid, monosodium salt, D- (8CI)

- D

- Propanoic acid, 2-hydroxy-, monosodium salt, (2R)- (9CI)

- Propanoic acid, 2-hydroxy-, monosodium salt, (R)- (ZCI)

- Sodium (R)-lactate

- Sodium-D-lactate

- Natrium-r-Lactat

- Propanoic acid,2-hydroxy-,sodium salt(1:1),(2R)-

- Sodium;(2R)-2-hydroxypropanoate

- Propanoic acid, 2-hydroxy-, monosodium salt, (R)

- AS-56814

- CS-0102489

- FM1Z1J8373

- Sodium(2R)-2-hydroxypropanoate

- 920-49-0

- Q27278061

- D-sodium lactate

- AKOS015915721

- EN300-174198

- D-(-)-Lactic acid (sodium)

- Sodium D-lactate, >=99.0% (NT)

- HY-111095B

- Sodium lactate, d-

- G12179

- (2R)-2-Hydroxypropanoate (sodium)

- (R)-2-Hydroxypropanoic acid monosodium salt

-

- MDL: MFCD00066577

- インチ: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1

- InChIKey: ZZUUMCMLIPRDPI-HSHFZTNMSA-N

- ほほえんだ: [C@@H](O)(C)C(=O)O.[Na]

計算された属性

- せいみつぶんしりょう: 112.01400

- どういたいしつりょう: 112.01363830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 63.2

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 60.4Ų

じっけんとくせい

- PSA: 60.36000

- LogP: -1.88290

- 光学活性: [α]20/D +12.5±0.5°, c = 1% in H2O

sodium (2R)-2-hydroxypropanoate セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:3-10

sodium (2R)-2-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174198-0.05g |

sodium (2R)-2-hydroxypropanoate |

920-49-0 | 0.05g |

$19.0 | 2023-09-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-200 mg |

Sodium D-lactate |

920-49-0 | 98.00% | 200mg |

¥1480.00 | 2022-02-28 | |

| Enamine | EN300-174198-0.5g |

sodium (2R)-2-hydroxypropanoate |

920-49-0 | 0.5g |

$20.0 | 2023-09-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236900C-100g |

Sodium D-lactate, |

920-49-0 | ≥99% | 100g |

¥70246.00 | 2023-09-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-100 mg |

Sodium D-lactate |

920-49-0 | 98.00% | 100MG |

¥987.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S923976-1g |

Sodium D-lactate |

920-49-0 | 99% | 1g |

¥2,088.00 | 2022-08-31 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5220-50 mg |

Sodium D-lactate |

920-49-0 | 98.00% | 50mg |

¥690.00 | 2022-02-28 | |

| ChemScence | CS-0102489-100mg |

D-(-)-Lactic acid (sodium) |

920-49-0 | 100mg |

$120.0 | 2022-04-26 | ||

| Enamine | EN300-174198-2.5g |

sodium (2R)-2-hydroxypropanoate |

920-49-0 | 2.5g |

$22.0 | 2023-09-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236900B-50 g |

Sodium D-lactate, |

920-49-0 | ≥99% | 50g |

¥36,477.00 | 2023-07-10 |

sodium (2R)-2-hydroxypropanoate 関連文献

-

Rastislav Mono?ík,Vagner Bezerra dos Santos,Lúcio Angnes Anal. Methods 2015 7 8177

-

Sunil A. Patil,Kamrul Hasan,Dónal Leech,Cecilia H?gerh?ll,Lo Gorton Chem. Commun. 2012 48 10183

-

3. LXI.—Investigations on the dependence of rotatory power on chemical constitution. Part XXIV. Further experiments on the Walden inversionJoseph Kenyon,Henry Phillips,Harold George Turley J. Chem. Soc. Trans. 1925 127 399

-

Jacqueline F. Ohmura,F. John Burpo,Chamille J. Lescott,Alan Ransil,Youngmin Yoon,William C. Records,Angela M. Belcher Nanoscale 2019 11 1091

920-49-0 (sodium (2R)-2-hydroxypropanoate) 関連製品

- 79-33-4(L-Lactic acid)

- 598-82-3(DL-Lactic acid)

- 10326-41-7(D-Lactic Acid)

- 50-21-5(Lactate)

- 9028-36-8(Dehydrogenase,D-lactate)

- 9001-60-9(L-Lactate dehydrogenase)

- 34346-01-5(PLGA (50:50))

- 26100-51-6(Lactic acid)

- 72-08-2(L-LACTIC ACID, 40% SOLN)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:920-49-0)Sodium D-lactate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:920-49-0)sodium (2R)-2-hydroxypropanoate

清らかである:99%

はかる:5g

価格 ($):202